
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindole core and a quinoline moiety, connected through a pentyl linker. The presence of methoxy and phenoxy groups further adds to its chemical diversity.
準備方法
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the Isoindole Core: This step typically involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline ring is introduced through a nucleophilic substitution reaction, often using a quinoline derivative and a suitable leaving group.
Attachment of the Pentyl Linker: The pentyl linker is incorporated via a coupling reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling.
Addition of Methoxy and Phenoxy Groups: These groups are introduced through electrophilic aromatic substitution reactions, using methoxy and phenoxy reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the quinoline moiety to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy and phenoxy groups, introducing new functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include strong acids and bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It serves as a probe for studying biological processes, such as enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in the substituents attached to the core.
Quinoline derivatives: These compounds have a quinoline moiety but may lack the isoindole core or have different substituents.
Methoxy and Phenoxy derivatives: These compounds contain methoxy and phenoxy groups but may have different core structures.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- lies in its combination of these structural features, which confer specific chemical and biological properties.
特性
CAS番号 |
61895-57-6 |
|---|---|
分子式 |
C30H29N3O5 |
分子量 |
511.6 g/mol |
IUPAC名 |
2-[5-[[6-methoxy-5-(4-methoxyphenoxy)quinolin-8-yl]amino]pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H29N3O5/c1-36-20-12-14-21(15-13-20)38-28-24-11-8-17-32-27(24)25(19-26(28)37-2)31-16-6-3-7-18-33-29(34)22-9-4-5-10-23(22)30(33)35/h4-5,8-15,17,19,31H,3,6-7,16,18H2,1-2H3 |
InChIキー |
ZCKBXAJACLGXSB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)NCCCCCN4C(=O)C5=CC=CC=C5C4=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


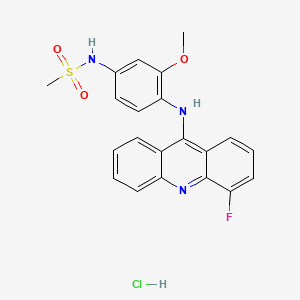
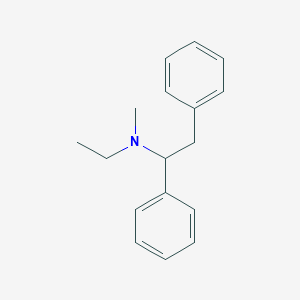
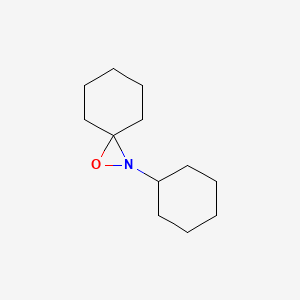
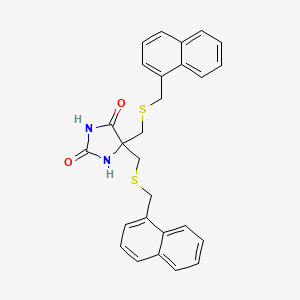
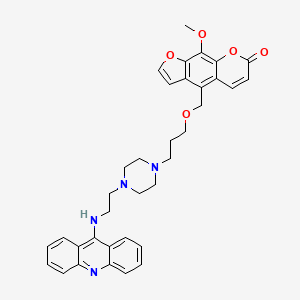
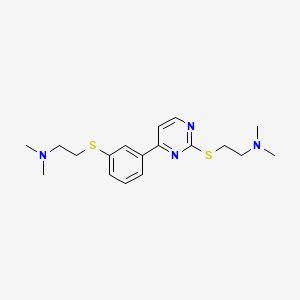
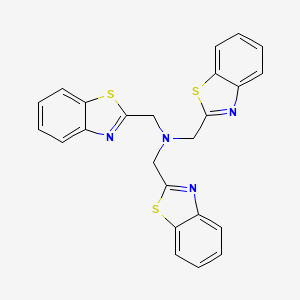
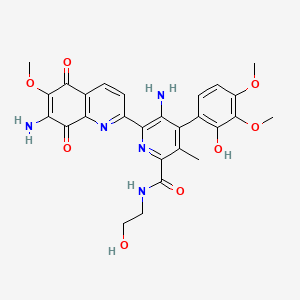
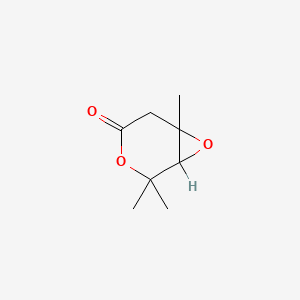
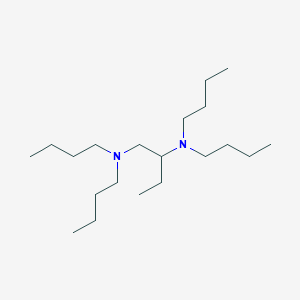
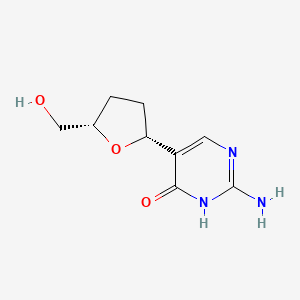
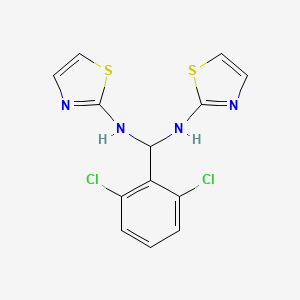
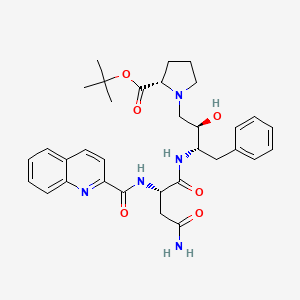
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
